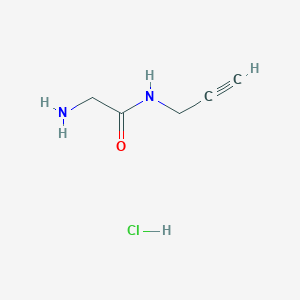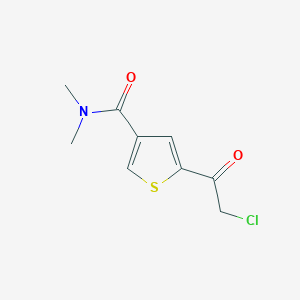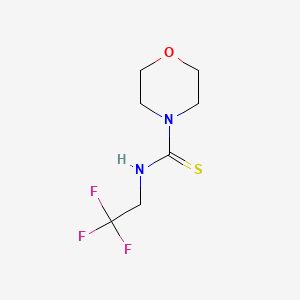![molecular formula C13H15NO2S B1520425 N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide CAS No. 90401-89-1](/img/structure/B1520425.png)
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide
Overview
Description
“N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide” is a chemical compound with the CAS Number: 90401-89-1 . It has a molecular weight of 249.33 . The IUPAC name for this compound is S-(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl) dimethylthiocarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO2S/c1-14(2)13(16)17-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Pharmacological Synthesis
This compound serves as a precursor in the synthesis of pharmacologically active molecules. Its structural complexity allows for the creation of diverse derivatives with potential therapeutic effects. The presence of the sulfanyl group makes it a candidate for the synthesis of compounds with antioxidant properties .
Antimicrobial Research
Researchers have explored the antimicrobial properties of derivatives of this compound. Its ability to interact with bacterial cell membranes and disrupt their integrity makes it a valuable scaffold for developing new antibacterial agents .
Cancer Therapy
The compound’s derivatives are being investigated for their potential use in cancer therapy. They may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Anti-inflammatory Agents
Due to its modifiable structure, this compound can be used to synthesize anti-inflammatory agents. By altering its molecular framework, researchers can enhance its interaction with inflammatory enzymes, potentially leading to effective treatments for chronic inflammatory diseases .
Neurodegenerative Disease Research
The compound’s ability to cross the blood-brain barrier makes it a promising candidate for the development of drugs targeting neurodegenerative diseases. Its derivatives could modulate neurotransmitter systems or provide neuroprotection .
Drug Resistance Studies
This compound is also significant in the study of drug resistance. Derivatives can be designed to overcome resistance mechanisms in pathogens, providing a pathway to combat antibiotic-resistant strains .
properties
IUPAC Name |
S-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)] N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-14(2)13(16)17-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNKLYLFKFXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide](/img/structure/B1520343.png)
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)
![2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1520346.png)




![2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520355.png)

![(NE)-N-[amino(dodecylsulfanyl)methylidene]-2-methoxyethan-1-amine hydrobromide](/img/structure/B1520358.png)

![[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1520362.png)
![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1520363.png)
